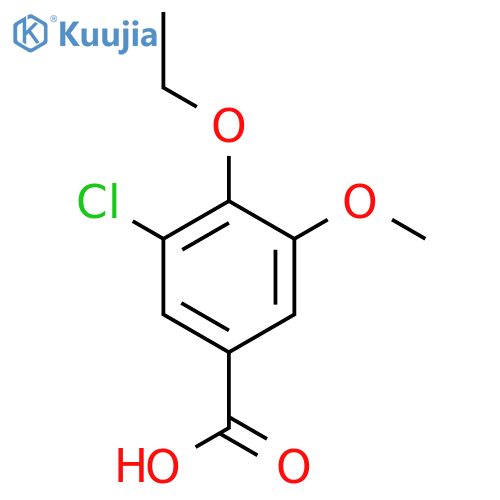

Cas no 712294-48-9 (3-Chloro-4-ethoxy-5-methoxybenzoic Acid)

712294-48-9 structure

商品名:3-Chloro-4-ethoxy-5-methoxybenzoic Acid

3-Chloro-4-ethoxy-5-methoxybenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-ethoxy-5-methoxy-benzoic acid

- 3-Chloro-4-ethoxy-5-methoxybenzoic Acid

-

3-Chloro-4-ethoxy-5-methoxybenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-08919-0.05g |

3-chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95.0% | 0.05g |

$65.0 | 2025-02-21 | |

| Enamine | EN300-08919-0.5g |

3-chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95.0% | 0.5g |

$256.0 | 2025-02-21 | |

| TRC | C378830-25mg |

3-Chloro-4-ethoxy-5-methoxybenzoic Acid |

712294-48-9 | 25mg |

$ 50.00 | 2022-04-28 | ||

| Enamine | EN300-08919-0.25g |

3-chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95.0% | 0.25g |

$136.0 | 2025-02-21 | |

| Enamine | EN300-08919-0.1g |

3-chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95.0% | 0.1g |

$96.0 | 2025-02-21 | |

| Enamine | EN300-08919-1.0g |

3-chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95.0% | 1.0g |

$355.0 | 2025-02-21 | |

| Enamine | EN300-08919-10g |

3-chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95% | 10g |

$1531.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292012-100mg |

3-Chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95% | 100mg |

¥2592.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292012-5g |

3-Chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95% | 5g |

¥27885.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292012-2.5g |

3-Chloro-4-ethoxy-5-methoxybenzoic acid |

712294-48-9 | 95% | 2.5g |

¥18813.00 | 2024-05-02 |

3-Chloro-4-ethoxy-5-methoxybenzoic Acid 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

712294-48-9 (3-Chloro-4-ethoxy-5-methoxybenzoic Acid) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量